molecular formula C17H17N3O2S B2737886 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 342615-41-2

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No.: B2737886
CAS No.: 342615-41-2
M. Wt: 327.4
InChI Key: VJOHTJHWHFIUAZ-UHFFFAOYSA-N
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Description

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of research This compound features unique structural elements, including a methylsulfanyl group, a phenyl ring, and a tetrahydroquinoxalin-2-yl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic synthesis techniques. One common route includes:

  • Formation of the 3-oxo-1,2,3,4-tetrahydroquinoxaline nucleus: : This step may involve the cyclization of an appropriate diamine precursor with a carbonyl compound.

  • Coupling with a methylsulfanylphenyl group: : Using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to facilitate the formation of the acetamide linkage.

Industrial Production Methods

In industrial settings, the production may involve scalable processes such as:

  • Optimized reaction conditions: : Including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

  • Continuous flow chemistry: : For improved efficiency and scalability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation, particularly at the sulfur atom in the methylsulfanyl group.

  • Reduction: : Potential reduction at the carbonyl group in the tetrahydroquinoxaline ring.

  • Substitution: : Electrophilic or nucleophilic substitution reactions at the phenyl ring or the amide nitrogen.

Common Reagents and Conditions

  • Oxidation reagents: : Hydrogen peroxide, m-Chloroperoxybenzoic acid (m-CPBA).

  • Reduction reagents: : Sodium borohydride (NaBH4), Lithium aluminium hydride (LiAlH4).

  • Substitution conditions: : Typically involve acidic or basic environments depending on the nature of the substituents.

Major Products

  • Oxidation products: : Sulfoxides or sulfones.

  • Reduction products: : Reduced quinoxaline derivatives.

  • Substitution products: : Varied, depending on the substituent introduced.

Scientific Research Applications

Chemistry

  • Catalysis: : As a potential ligand in coordination chemistry.

  • Material Science: : Structural components in the design of advanced materials.

Biology

  • Enzyme Inhibition: : Potential use in studying enzyme mechanisms.

  • Signal Transduction: : As a probe in understanding cellular pathways.

Medicine

  • Drug Development: : Investigated for potential therapeutic properties such as anti-inflammatory or anti-cancer activities.

  • Pharmacodynamics: : Used in studying drug-receptor interactions.

Industry

  • Chemical Sensors: : Used in the development of sensors for detecting specific biological or chemical agents.

  • Polymer Chemistry: : Incorporated into polymers for enhancing properties like durability or reactivity.

Mechanism of Action

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is believed to exert its effects through interactions with molecular targets such as enzymes or receptors. The specific pathways may involve inhibition of enzyme activity by binding to active sites or modulation of receptor functions, altering signal transduction pathways crucial for cellular functions.

Comparison with Similar Compounds

Similar compounds include:

  • N-(2-methylphenyl)-2-(3-oxoquinoxalin-2-yl)acetamide: : Shares the acetamide and quinoxaline moieties but lacks the methylsulfanyl group.

  • N-(2-hydroxyphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide: : Features a hydroxyl group instead of a methylsulfanyl group.

Uniqueness

N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide's uniqueness lies in the presence of the methylsulfanyl group, which can impart different chemical reactivity and potential biological activity compared to its analogues.

This detailed exploration highlights the multifaceted nature of this compound, from its synthesis to its diverse applications in scientific research.

Properties

IUPAC Name

N-(2-methylsulfanylphenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-23-15-9-5-4-8-13(15)19-16(21)10-14-17(22)20-12-7-3-2-6-11(12)18-14/h2-9,14,18H,10H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOHTJHWHFIUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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